Alatrofloxacin mesylate
Overview
Description
Synthesis Analysis
Alatrofloxacin is a prodrug of trovafloxacin and its synthesis is described in U.S. Patent No. 5,164,402, which issued on 17 November 1992 . An alternative process for preparing alatrofloxacin is disclosed in International Patent Publication WO 97/00268, which published on 3 January 1997 . A third process for the preparation of alatrofloxacin is described in International Patent Publication WO 97/08191, which published on 6 March 1997 .
Molecular Structure Analysis
The molecular formula of Alatrofloxacin mesylate is C26 H25 F3 N6 O5 . C H4 O3 S . The molecular weight is 654.61 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Alatrofloxacin mesylate include a molecular weight of 654.61 and a molecular formula of C26 H25 F3 N6 O5 . C H4 O3 S .
Scientific Research Applications
1. Stability and Physical Properties
- Alatrofloxacin mesylate exhibits unique physical properties, including high hydrophilicity and stability in aqueous solutions. A study by Wu and Nancollas (1999) explored the stability of alatrofloxacin mesylate and its formulations, finding significant changes in properties like electron-donor surface tension and hydrophobicity when exposed to light. These findings have implications for storage and handling of the drug (Wu & Nancollas, 1999).
2. Role in Surgical Prophylaxis
- Clinical trials have evaluated alatrofloxacin mesylate for its efficacy in preventing postoperative infections. Milsom et al. (1998) conducted a double-blind trial comparing alatrofloxacin with cefotetan in colorectal surgery patients. The study concluded that a single dose of alatrofloxacin was as effective as cefotetan in preventing postoperative infectious complications (Milsom et al., 1998).
3. Immunomodulation and Anti-Inflammatory Effects
- Hall et al. (2003) investigated the effects of alatrofloxacin on human THP-1 monocytes, revealing its immunosuppressive activity and effects on inflammatory processes. The study highlighted alatrofloxacin's ability to activate lytic mechanisms and modulate inflammatory responses, which could have broader implications in treating infections and inflammation-related conditions (Hall et al., 2003).
4. Genotoxic Impurity Analysis
- A study by Ahirrao et al. (2020) developed a method for estimating genotoxic impurities in alatrofloxacin mesylate. This research is crucial for ensuring the safety and efficacy of the drug, particularly in the context of its use as a new antibiotic agent (Ahirrao et al., 2020).
5. Pharmacokinetic Studies
- Various studies have focused on the pharmacokinetics of alatrofloxacin mesylate, exploring its tissue penetration and distribution. For example, Cutler et al. (1997) studied its penetration into cerebrospinal fluid, providing insights into its potential use in treating bacterial meningitis (Cutler et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alatrofloxacin mesylate | |
CAS RN |
146961-77-5 | |
Record name | Alatrofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.